2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the attachment of the pyridine ring and the methoxy group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction conditions to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole ring and are known for their antibacterial properties.
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds are investigated for their potential in treating Alzheimer’s disease.
Uniqueness
2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O3S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O3S2/c1-29(25,26)17-6-2-5-16-19(17)23-20(28-16)24-9-3-4-15(12-24)13-27-18-10-14(11-21)7-8-22-18/h2,5-8,10,15H,3-4,9,12-13H2,1H3 |
InChI Key |
PLCKXFAZQFFQRX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC(C3)COC4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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